molecular formula C15H10F2N2S B12791769 (R)-1-(2,6-Difluorophenyl)-1H,3H-thiazolo(3,4-a)benzimidazole CAS No. 194161-13-2

(R)-1-(2,6-Difluorophenyl)-1H,3H-thiazolo(3,4-a)benzimidazole

Katalognummer: B12791769
CAS-Nummer: 194161-13-2
Molekulargewicht: 288.32 g/mol
InChI-Schlüssel: AMLBAOPYPUXEQF-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(2,6-Difluorophenyl)-1H,3H-thiazolo(3,4-a)benzimidazole is a synthetic organic compound that belongs to the class of thiazolobenzimidazoles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,6-Difluorophenyl)-1H,3H-thiazolo(3,4-a)benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include:

    Starting Materials: 2,6-Difluoroaniline and a suitable thiazole precursor.

    Reaction Conditions: The reaction may be carried out in the presence of a catalyst such as a Lewis acid, under reflux conditions, and in an inert atmosphere to prevent oxidation.

    Purification: The product is usually purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(2,6-Difluorophenyl)-1H,3H-thiazolo(3,4-a)benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the thiazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the synthesis of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of ®-1-(2,6-Difluorophenyl)-1H,3H-thiazolo(3,4-a)benzimidazole would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiazolobenzimidazoles: Compounds with similar core structures but different substituents.

    Fluorinated Aromatics: Compounds with fluorine atoms on aromatic rings.

Uniqueness

®-1-(2,6-Difluorophenyl)-1H,3H-thiazolo(3,4-a)benzimidazole is unique due to its specific substitution pattern and stereochemistry, which can influence its biological activity and chemical reactivity.

Eigenschaften

CAS-Nummer

194161-13-2

Molekularformel

C15H10F2N2S

Molekulargewicht

288.32 g/mol

IUPAC-Name

(1R)-1-(2,6-difluorophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole

InChI

InChI=1S/C15H10F2N2S/c16-9-4-3-5-10(17)14(9)15-19-12-7-2-1-6-11(12)18-13(19)8-20-15/h1-7,15H,8H2/t15-/m1/s1

InChI-Schlüssel

AMLBAOPYPUXEQF-OAHLLOKOSA-N

Isomerische SMILES

C1C2=NC3=CC=CC=C3N2[C@H](S1)C4=C(C=CC=C4F)F

Kanonische SMILES

C1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC=C4F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.